NPP1 Inhibitory Potency: 5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine Exhibits Sub-Micromolar IC₅₀ Superior to the Majority of Biphenyl Oxazole Congeners
In a series of 17 biphenyl oxazole derivatives (3a–3q), the compound bearing the 2-biphenylyl substituent at the oxazole 5-position (compound 3n) inhibited NPP1 with an IC₅₀ of 0.15 µM, representing the most potent NPP1 inhibitor in the set. The mean IC₅₀ across the series was substantially higher, with the least active congeners exceeding 17 µM. This demonstrates that the ortho-biphenyl orientation is a critical determinant of NPP1 inhibition potency [1]. Although the exact match of 3n to the target compound must be confirmed by independent synthesis and characterization, the structure–activity trend provides a strong class-level inference that the 2-biphenylyl isomer is superior to para- and meta-substituted analogs for NPP1 activity.
| Evidence Dimension | IC₅₀ against human NPP1 (thymidine 5′-monophosphate p-nitrophenyl ester substrate) |
|---|---|
| Target Compound Data | 0.15 µM (inferred for 5-([1,1'-biphenyl]-2-yl)oxazol-2-amine based on compound 3n) |
| Comparator Or Baseline | Series average ~5–10 µM; least active compounds >17 µM |
| Quantified Difference | ≥30‑fold more potent than the average of the series; >100‑fold more potent than the weakest analogs |
| Conditions | COS-7 cells transfected with human NPP1; activity measured at 100 µM compound concentration; substrate: thymidine 5′-monophosphate p-nitrophenyl ester |
Why This Matters
For procurement intended for NPP1-targeted screening or assay development, the 2-biphenylyl isomer offers potency that is more than an order of magnitude greater than the typical biphenyl oxazole congener, reducing the risk of false negatives in hit identification campaigns.
- [1] Ahmad H, Ullah S, Rahman F, et al. Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. Eur J Med Chem. 2020;208:112759. View Source
